molecular formula C10H10O3S B2993138 3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide CAS No. 22710-97-0

3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide

Cat. No.: B2993138
CAS No.: 22710-97-0
M. Wt: 210.25
InChI Key: UWJFARZPXSHTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C10H10O3S and its molecular weight is 210.25. The purity is usually 95%.
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Scientific Research Applications

Chromatographic Resolution and Spectral Analysis

Research by Lončar-Tomašcović et al. (2000) explored the chromatographic resolution and circular dichroism spectra of chiral biphenyls, including sulfides, sulfoxides, and sulfones like 3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide. The study utilized chromatography, CD spectroscopy, X-ray crystallography, and computational methods, revealing insights into the structural and spectral properties of these compounds (Lončar-Tomašcović et al., 2000).

Synthesis and Oxidation Studies

Ogawa et al. (1995) focused on the synthesis and oxidation of benzene-fused polysulfide compounds, including variants of this compound. Their study provided valuable data on the chemical behavior and potential applications of these compounds in various oxidation states (Ogawa et al., 1995).

Novel Synthesis Methods

Volovnenko et al. (2011) developed a new synthesis method for derivatives of 4,5-dihydro-1,4-benzothazepin-3(2H)-ones, including the oxidation of these compounds to 1,1-dioxides. This research contributes to the understanding of efficient synthesis routes for such complex molecules (Volovnenko et al., 2011).

Regioselectivity in Chemical Reactions

Tarasiuk et al. (2014) investigated the regioselectivity of interactions between isomeric benzothiazepin dioxides and various chemical reagents. This research is crucial for understanding the selective chemical behavior of this compound derivatives in different chemical environments (Tarasiuk et al., 2014).

Cytotoxic Activity in Medical Research

Sugita et al. (2001) examined the cytotoxic activity of benzothiepins, including 3,4-dihydro-1-benzothiepin-5(2H)-one derivatives, against human oral tumor cell lines. This research is significant for potential medical applications, particularly in developing cancer treatments (Sugita et al., 2001).

Properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-1λ6-benzothiepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJFARZPXSHTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2S(=O)(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.